1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activities and applications. This compound is characterized by the presence of a fluorophenyl group, a sulfonamido group, and a cyclohexane carboxylic acid moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves several steps:
Formation of the Fluorophenyl Sulfonamide: This step involves the reaction of 2-fluoroaniline with a sulfonyl chloride to form the corresponding sulfonamide.
Cyclohexane Carboxylation: The cyclohexane ring is then introduced through a carboxylation reaction, typically using cyclohexanone as a starting material.
Coupling Reaction: The final step involves coupling the fluorophenyl sulfonamide with the cyclohexane carboxylic acid under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((2-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-((2-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid: Contains a methyl group instead of fluorine, potentially affecting its hydrophobic interactions and overall activity.
1-((2-Nitrophenyl)sulfonamido)cyclohexane-1-carboxylic acid: The nitro group introduces different electronic properties, impacting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-10-6-2-3-7-11(10)20(18,19)15-13(12(16)17)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJGJVRSARYKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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